DREADD agonist 21

Description

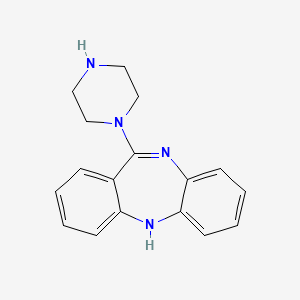

Structure

3D Structure

Properties

IUPAC Name |

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBYXNSOLUVGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DREADD Agonist 21: A Technical Guide to a Novel Chemogenetic Actuator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone of modern neuroscience and cell biology, offering precise spatiotemporal control over cellular signaling.[1][2][3] DREADD Agonist 21 (C21), also known as Compound 21, has emerged as a potent and selective actuator for muscarinic-based DREADDs, presenting a valuable alternative to the first-generation agonist, Clozapine-N-oxide (CNO).[2][4] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application.

C21, with the chemical name 11-(1-Piperazinyl)-5H-dibenzo[b,e]diazepine, was developed to address a key limitation of CNO: its in vivo metabolic conversion to clozapine, a compound with its own complex pharmacological profile. C21 does not metabolize to clozapine, exhibits excellent bioavailability and brain penetrability, making it a reliable tool for in vivo studies where off-target effects of clozapine are a concern. It is a potent agonist for both excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) muscarinic DREADDs.

Mechanism of Action

This compound functions as a selective agonist at mutated human muscarinic acetylcholine receptors (mAChRs) that have been engineered to be insensitive to the endogenous ligand, acetylcholine (ACh). These engineered receptors, upon binding C21, activate specific intracellular signaling cascades depending on the G-protein they are coupled to.

-

Excitatory DREADDs (Gq-coupled): hM3Dq and hM1Dq are coupled to the Gq signaling pathway. Upon activation by C21, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to neuronal depolarization and increased cellular activity.

-

Inhibitory DREADDs (Gi-coupled): hM4Di is coupled to the Gi signaling pathway. C21 binding to hM4Di leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.

C21 exhibits greater than 10-fold higher affinity for hM1Dq and hM4Di DREADDs compared to their wild-type counterparts and displays minimal to no agonist activity at wild-type M3 receptors. However, it is important to note that at higher concentrations, C21 can show weak to moderate binding affinity at a range of wild-type G protein-coupled receptors (GPCRs), which may translate to functional antagonism. Therefore, careful dose-response studies and appropriate control experiments are crucial.

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Binding Affinities (pKi) of this compound and Other Ligands at Muscarinic DREADDs and Wild-Type Receptors.

| Ligand | hM1Dq | hM4Di | hM1 (Wild-Type) | hM4 (Wild-Type) |

| This compound (C21) | 7.20 | 6.75 | 5.97 | 5.44 |

| Clozapine-N-oxide (CNO) | >10-fold higher than WT | >10-fold higher than WT | Low Affinity | Low Affinity |

| Acetylcholine (ACh) | >10-fold lower than WT | >10-fold lower than WT | High Affinity | High Affinity |

| Perlapine | Small increase vs. WT | Small increase vs. WT | Low Affinity | Low Affinity |

Data compiled from Thompson et al., 2018.

Table 2: Potency (pEC50) of this compound at Muscarinic DREADDs.

| DREADD Receptor | pEC50 | Assay Type |

| hM1Dq | 8.91 | pERK Assay |

| hM3Dq | 8.48 | Calcium Mobilization |

| hM4Di | 7.77 | pERK Assay |

Data compiled from Thompson et al., 2018 and other sources.

Table 3: Pharmacokinetic Properties of this compound in Mice.

| Parameter | Value |

| Bioavailability | Excellent |

| Brain Penetrability | Excellent |

| Plasma Protein Binding | 95.1% |

| Brain Protein Binding | 95% |

| Metabolism | Does not back-metabolize to clozapine |

Data compiled from various sources.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This protocol is adapted from the methods described by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the DREADD of interest (e.g., hM3Dq, hM4Di).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add membrane preparation (3-20 µg protein for cells), a fixed concentration of a suitable radioligand (e.g., [3H]-NMS), and varying concentrations of this compound.

-

For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 100 µM atropine).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (C21).

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Gq-Mediated Calcium Mobilization Assay (FLIPR)

This protocol is for measuring the activation of Gq-coupled DREADDs like hM3Dq.

-

Cell Preparation:

-

Plate CHO or HEK293 cells stably expressing hM3Dq in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer (e.g., Krebs buffer) to remove excess dye.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

-

The instrument will then automatically add the different concentrations of C21 to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline (ΔF/F) for each well.

-

Plot the peak fluorescence change against the logarithm of the agonist concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

3. ERK1/2 Phosphorylation (pERK) Assay

This protocol can be used to measure the activation of both Gq- and Gi-coupled DREADDs.

-

Cell Stimulation:

-

Plate cells expressing the DREADD of interest in a 96-well plate and culture overnight.

-

Serum-starve the cells for 6 hours to reduce baseline pERK levels.

-

Stimulate the cells with varying concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and measure the levels of phosphorylated ERK1/2 using a suitable detection method, such as an AlphaScreen SureFire assay or a sandwich ELISA.

-

-

Data Analysis:

-

Normalize the pERK signal to the total ERK or a housekeeping protein.

-

Plot the normalized pERK signal against the logarithm of the agonist concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

In Vivo Experiments

1. Stereotaxic Surgery for DREADD Delivery

This protocol outlines the general procedure for delivering an adeno-associated virus (AAV) encoding the DREADD of interest into a specific brain region of a rodent.

-

Animal Preparation:

-

Anesthetize the animal (e.g., mouse or rat) with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Shave and clean the surgical area on the scalp.

-

Make a midline incision to expose the skull.

-

-

Viral Injection:

-

Identify the target brain coordinates using a stereotaxic atlas.

-

Drill a small craniotomy over the target area.

-

Lower a microinjection needle or glass pipette containing the AAV-DREADD construct to the desired depth.

-

Infuse the virus at a slow rate (e.g., 0.1-0.3 µL/min).

-

Slowly retract the needle after a waiting period to allow for diffusion.

-

Suture the incision and provide post-operative care.

-

Allow 3-4 weeks for viral expression before proceeding with C21 administration.

-

2. This compound Administration and Behavioral Testing

-

Agonist Preparation and Administration:

-

Dissolve this compound in a suitable vehicle, such as saline or a small amount of DMSO in saline. A water-soluble dihydrochloride salt of C21 is also available.

-

Administer C21 via intraperitoneal (i.p.) injection at a dose typically ranging from 0.3 to 3.0 mg/kg. The optimal dose should be determined empirically for each experimental paradigm.

-

It is crucial to include control groups: animals expressing the DREADD receiving vehicle, and animals not expressing the DREADD receiving C21, to control for off-target effects.

-

-

Behavioral Testing:

-

Habituate the animals to the testing environment and procedures to minimize stress.

-

Conduct the behavioral paradigm at a time point corresponding to the peak effect of C21, which is typically effective at least 15 minutes after i.p. injection.

-

At the end of the experiment, perfuse the animals and perform histological verification of DREADD expression in the target brain region.

-

Visualizations

References

DREADD Agonist 21 (C21): A Technical Guide to its Discovery and Application

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone of modern neuroscience and cell biology, offering precise spatiotemporal control over cellular signaling.[1][2][3] The first generation of muscarinic-based DREADDs, such as hM3Dq and hM4Di, were designed to be activated by the pharmacologically inert compound Clozapine-N-Oxide (CNO).[1][4] However, the discovery that CNO can be metabolized back to clozapine in vivo, which has its own complex pharmacological profile, necessitated the development of alternative, more specific DREADD actuators. This guide details the discovery and development of DREADD Agonist 21 (C21), a potent and selective agonist for muscarinic-based DREADDs that circumvents the limitations of CNO.

This compound, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e]diazepine, was identified as a novel chemogenetic actuator with favorable properties for both in vitro and in vivo applications. It exhibits high potency and selectivity for the excitatory DREADDs hM1Dq and hM3Dq (Gq-coupled) and the inhibitory DREADD hM4Di (Gi-coupled), with minimal activity at the corresponding wild-type muscarinic receptors. Furthermore, C21 possesses excellent bioavailability, pharmacokinetic properties, and brain penetrability, making it a valuable tool for in vivo studies. This document provides a comprehensive overview of C21's pharmacological profile, experimental protocols for its use, and a discussion of its potential off-target effects.

Pharmacological Profile

In Vitro Potency and Selectivity

C21 is a potent agonist at the most commonly used muscarinic-based DREADDs. Its efficacy has been demonstrated across various in vitro assays, including calcium mobilization for Gq-coupled DREADDs and inhibition of cAMP production for Gi-coupled DREADDs. The following tables summarize the quantitative data on C21's potency and binding affinity.

Table 1: In Vitro Potency of this compound (C21)

| Receptor | Assay Type | Potency (pEC50) | EC50 (nM) | Reference |

| hM3Dq | Calcium Mobilization | 8.48 ± 0.05 | 3.31 | |

| hM3Dq | - | - | 1.7 | |

| hM1Dq | IP1 Accumulation | 8.91 | 1.23 | |

| hM1Dq | pERK1/2 | 6.54 | 288.4 | |

| hM4Di | cAMP Inhibition | 7.77 | 16.98 | |

| hM4Di | pERK1/2 | 7.77 | 16.98 |

Table 2: Binding Affinity of this compound (C21) for DREADD and Wild-Type Receptors

| Receptor | Binding Affinity (pKi) | Ki (nM) | Reference |

| hM1Dq | 7.20 | 63.1 | |

| hM4Di | 6.75 | 177.8 | |

| M1 (wild-type) | 5.97 | 1071.5 | |

| M4 (wild-type) | 5.44 | 3630.8 | |

| Histamine H1 | - | 6 | |

| Serotonin 5-HT2A | - | 66 | |

| Serotonin 5-HT2C | - | 170 | |

| Adrenergic α1A | - | 280 |

Pharmacokinetics

C21 exhibits favorable pharmacokinetic properties for in vivo studies, including good bioavailability and brain penetrance.

Table 3: Pharmacokinetic Properties of this compound (C21) in Mice

| Parameter | Value | Reference |

| Bioavailability | Excellent | |

| Brain Penetrability | Excellent | |

| Plasma Protein Binding | 95.1% | |

| Brain Protein Binding | 95% |

Signaling Pathways

C21 activates DREADDs by mimicking the action of acetylcholine on muscarinic receptors, but with high selectivity for the engineered receptors. The activation of hM3Dq leads to the engagement of the Gq signaling pathway, while hM4Di activation engages the Gi pathway.

Figure 1: Gq-DREADD (hM3Dq) signaling pathway activated by C21.

Figure 2: Gi-DREADD (hM4Di) signaling pathway activated by C21.

Experimental Protocols

In Vitro Gq-DREADD Activation Assay (Calcium Mobilization)

This protocol describes a common method to assess the activation of Gq-coupled DREADDs like hM3Dq.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or CHO) in the appropriate growth medium.

-

Transfect the cells with a plasmid encoding the Gq-DREADD (e.g., hM3Dq). Co-transfection with a genetically encoded calcium indicator like GCaMP can be performed, or cells can be loaded with a calcium-sensitive dye later.

-

-

Cell Plating:

-

Plate the transfected cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Calcium Indicator Loading (if not using a genetically encoded indicator):

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the culture medium from the wells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

-

Agonist Preparation:

-

Prepare a stock solution of C21 in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the C21 stock solution in the physiological buffer to create a range of concentrations for generating a dose-response curve.

-

-

Data Acquisition:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence of the cells in each well.

-

Inject the different concentrations of C21 into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline (ΔF/F₀) for each well.

-

Plot the peak fluorescence change against the corresponding C21 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

General In Vivo DREADD Experimental Workflow

This protocol provides a general framework for conducting in vivo experiments using C21 in animal models.

Figure 3: General workflow for in vivo DREADD experiments using C21.

-

DREADD Expression:

-

A viral vector, typically an adeno-associated virus (AAV), encoding the DREADD of interest (e.g., hM4Di) is delivered to the target cell population in the brain via stereotaxic surgery.

-

Allow sufficient time (typically 3-4 weeks) for viral expression and for the animal to recover from surgery.

-

-

Habituation:

-

To minimize stress-induced confounding variables, habituate the animals to the experimental procedures, handling, and testing environment.

-

-

Agonist Administration:

-

Dissolve C21 (often the water-soluble dihydrochloride salt is used) in a vehicle solution (e.g., sterile saline).

-

Administer C21 via the desired route, commonly intraperitoneal (i.p.) injection.

-

Effective doses in mice typically range from 0.3 to 3.0 mg/kg.

-

-

Behavioral or Physiological Testing:

-

Following agonist administration (e.g., 30-60 minutes post-injection), conduct the planned behavioral or physiological experiments. For instance, C21-induced activation of hM3Dq and hM4Di has been shown to modulate feeding in mice.

-

-

Controls and Verification:

-

Crucially, appropriate control groups must be included. These should include animals expressing the DREADD but receiving a vehicle injection, and animals expressing a control construct (e.g., a fluorescent protein alone) that receive C21. This helps to distinguish DREADD-mediated effects from potential off-target effects of the agonist.

-

Potential Off-Target Effects and Considerations

While C21 represents a significant improvement over CNO, it is not entirely devoid of off-target activity, especially at higher concentrations.

-

GPCR Antagonism: C21 exhibits weak to moderate binding affinity for a range of wild-type G protein-coupled receptors (GPCRs), including certain serotonin, histamine, and adrenergic receptors. This binding may translate to functional antagonism in vivo.

-

Dose-Dependent Effects: Off-target effects are dose-dependent. For example, at a dose of 1.0 mg/kg, C21 has been shown to increase the activity of nigral dopaminergic neurons in control rats, an effect that was absent at a lower dose of 0.5 mg/kg. Similarly, C21 can induce acute diuresis in wild-type mice at doses of 1.0 mg/kg and higher, likely through antagonism of M3 muscarinic receptors in the bladder.

-

Experimental Design: These findings underscore the critical importance of careful dose-response studies for each new experimental model and behavioral paradigm. Researchers must use the lowest effective dose of C21 and include the appropriate control groups to ensure that the observed effects are specifically due to DREADD activation.

Conclusion

This compound is a potent, selective, and brain-penetrant actuator for muscarinic-based DREADDs that avoids the confounding in vivo conversion to clozapine associated with CNO. Its favorable pharmacokinetic profile makes it an excellent tool for remotely controlling neuronal activity in freely moving animals. However, researchers must remain vigilant about its potential for dose-dependent off-target effects and design their experiments with rigorous controls. When used judiciously, C21 is a powerful asset in the chemogenetic toolkit for dissecting the complexities of cellular signaling and neural circuits.

References

chemical structure and properties of DREADD agonist 21

For Researchers, Scientists, and Drug Development Professionals

Abstract

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote manipulation of neuronal activity. DREADD Agonist 21 (C21), a second-generation ligand, has emerged as a potent and selective actuator for muscarinic-based DREADDs. This document provides an in-depth technical overview of the chemical structure, properties, and experimental applications of C21. It is intended to serve as a comprehensive resource for researchers employing this compound in their studies.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine.[1][3] It is a synthetic compound designed for high affinity and selectivity towards engineered muscarinic receptors.[4]

| Property | Value | Reference |

| Chemical Name | 11-(1-piperazinyl)-5H-dibenzo[b,e]diazepine | |

| Molecular Formula | C₁₇H₁₈N₄ | |

| Molecular Weight | 278.35 g/mol | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO and ethanol up to 100 mM | |

| Storage | Store at room temperature | |

| CAS Number | 56296-18-5 |

Pharmacological Properties

C21 is a potent agonist for several muscarinic-based DREADDs, including the excitatory hM1Dq and hM3Dq receptors, and the inhibitory hM4Di receptor. A key advantage of C21 is that it does not undergo metabolic conversion to clozapine, a concern with the first-generation DREADD actuator, clozapine-N-oxide (CNO).

In Vitro Pharmacology

C21 demonstrates high potency and selectivity for DREADD receptors over their wild-type counterparts in vitro.

Table 2.1: In Vitro Potency (pEC₅₀) of C21 at Muscarinic DREADDs

| Receptor | pEC₅₀ | Reference |

| hM1Dq | 8.91 | |

| hM3Dq | 8.48 | |

| hM4Di | 7.77 |

Table 2.2: Binding Affinities (pKᵢ) of C21 and Acetylcholine (ACh) at Wild-Type and DREADD Receptors

| Ligand | Receptor | pKᵢ | Reference |

| C21 | hM1 | - | |

| C21 | hM4 | - | |

| C21 | hM1Dq | >10-fold higher affinity than wild-type | |

| C21 | hM4Di | >10-fold higher affinity than wild-type | |

| ACh | hM1Dq | >10-fold reduction in affinity vs. wild-type | |

| ACh | hM4Di | >10-fold reduction in affinity vs. wild-type |

Pharmacokinetics and In Vivo Properties

C21 exhibits excellent bioavailability, favorable pharmacokinetic properties, and readily penetrates the blood-brain barrier. In vivo studies in rodents have demonstrated its efficacy in modulating neuronal activity and behavior at doses that do not produce off-target effects in control animals not expressing DREADDs. However, some studies suggest that at higher doses, C21 may exhibit off-target effects, such as acting as a functional antagonist at some wild-type G protein-coupled receptors (GPCRs). Therefore, careful dose-response studies are crucial for in vivo experiments.

Signaling Pathways

C21 activates DREADDs that are coupled to specific intracellular signaling cascades. The hM1Dq and hM3Dq receptors are Gq-coupled, while the hM4Di receptor is Gi-coupled.

Caption: Signaling pathways activated by C21 via Gq- and Gi-coupled DREADDs.

Experimental Protocols

The following are generalized protocols for key experiments commonly performed with this compound. Specific parameters may require optimization for different experimental systems.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity of C21 for DREADD and wild-type receptors.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and a range of concentrations of C21.

-

Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the C21 concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

This protocol is used to measure the functional potency of C21 at Gq-coupled DREADDs.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the hM1Dq or hM3Dq receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of C21 to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of C21. Plot the response as a percentage of the maximum response against the logarithm of the C21 concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC₅₀ value.

In Vivo Behavioral Assessment

This protocol provides a general framework for assessing the behavioral effects of C21-mediated DREADD activation in animals.

Methodology:

-

Animal Model: Utilize animals (e.g., mice or rats) that have been stereotactically injected with a viral vector to express the desired DREADD in a specific neuronal population. Allow sufficient time for viral expression.

-

Habituation: Habituate the animals to the testing environment and injection procedures to minimize stress-induced behavioral changes.

-

Drug Administration: Administer C21 via an appropriate route (e.g., intraperitoneal injection). A vehicle control group should be included. Effective doses in mice typically range from 0.3 to 3 mg/kg.

-

Behavioral Testing: At a predetermined time after C21 administration, conduct the behavioral test of interest (e.g., feeding behavior, locomotion, memory tasks).

-

Data Collection and Analysis: Record and quantify the behavioral parameters. Analyze the data using appropriate statistical methods to compare the C21-treated group with the control group.

Conclusion

This compound is a valuable tool for the chemogenetic interrogation of neural circuits. Its high potency, selectivity, and favorable pharmacokinetic profile make it a reliable alternative to CNO. Researchers should, however, remain mindful of potential off-target effects at higher concentrations and incorporate appropriate controls in their experimental designs. This guide provides a foundational understanding of C21's properties and applications to facilitate its effective use in neuroscience research.

References

DREADD Agonist 21 (C21): A Technical Guide for hM3Dq and hM4Di Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DREADD agonist 21 (C21), a synthetic compound for the selective activation of the designer receptors exclusively activated by designer drugs (DREADDs) hM3Dq (excitatory) and hM4Di (inhibitory). This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate its application in research and drug development.

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools that enable remote control over cellular signaling, particularly in neuroscience.[1][2] The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors, engineered to be insensitive to the endogenous agonist acetylcholine but responsive to synthetic ligands.[1][2] this compound (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][3]diazepine, has emerged as a potent and selective agonist for both the Gq-coupled hM3Dq and the Gi-coupled hM4Di DREADDs. It is often presented as an alternative to the first-generation DREADD actuator, Clozapine-N-oxide (CNO), due to concerns regarding CNO's metabolic conversion to clozapine, which has its own psychoactive properties and off-target effects.

C21 is reported to have excellent bioavailability, favorable pharmacokinetic properties, and the ability to penetrate the blood-brain barrier. However, researchers should be aware of the ongoing discussion and conflicting reports regarding its in vivo efficacy and potential for off-target effects at higher concentrations.

Pharmacological Data

The following tables summarize the quantitative data for C21's potency and binding affinity for hM3Dq and hM4Di DREADDs, as well as its affinity for various wild-type receptors, which could be potential off-targets.

Table 1: In Vitro Potency of this compound (C21)

| Receptor | Assay Type | pEC50 | EC50 (nM) | Reference(s) |

| hM3Dq | Calcium Mobilization | 8.48 ± 0.05 | 3.31 | |

| hM3Dq | - | - | 1.7 | |

| hM1Dq | pERK | 6.54 | 288.4 | |

| hM4Di | pERK | 7.77 | 16.98 | |

| hM4Di | cAMP Inhibition | 7.77 | 16.98 |

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Binding Affinity of this compound (C21)

| Receptor | pKi | Ki (nM) | Reference(s) |

| hM1Dq | 7.20 | 63.1 | |

| hM4Di | 6.75 | 177.8 | |

| hM1 (wild-type) | 5.97 | 1071.5 | |

| hM4 (wild-type) | 5.44 | 3630.8 | |

| Histamine H1 | - | 6 | |

| Serotonin 5-HT2A | - | 66 | |

| Serotonin 5-HT2C | - | 170 | |

| Adrenergic α1A | - | 280 |

pKi is the negative logarithm of the Ki value. A higher pKi indicates greater binding affinity.

Signaling Pathways

Activation of hM3Dq and hM4Di by C21 initiates distinct intracellular signaling cascades.

hM3Dq (Gq-coupled) Signaling Pathway

The hM3Dq receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by C21, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

hM4Di (Gi-coupled) Signaling Pathway

The hM4Di receptor is coupled to the Gi alpha subunit. Activation by C21 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

Experimental Protocols

The following are detailed methodologies for key experiments involving C21 with hM3Dq and hM4Di DREADDs.

In Vitro Calcium Mobilization Assay (for hM3Dq)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled hM3Dq receptor.

Detailed Methodology:

-

Cell Culture: Plate HEK293 cells (or another suitable cell line) stably or transiently expressing the hM3Dq receptor in a 96-well, black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well. Allow cells to adhere and grow overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing a calcium-sensitive dye such as Fluo-4 AM (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.

-

Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells 2-3 times with 100 µL of buffer to remove excess dye. After the final wash, leave 100 µL of buffer in each well.

-

Compound Preparation: Prepare serial dilutions of C21 in the assay buffer at 2x the final desired concentrations.

-

Assay Measurement:

-

Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Record baseline fluorescence for 10-20 seconds.

-

Add 100 µL of the 2x C21 dilutions to the respective wells.

-

Immediately begin measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of C21.

-

Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

-

Plot the ΔF against the logarithm of the C21 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

In Vitro cAMP Inhibition Assay (for hM4Di)

This assay measures the decrease in intracellular cAMP levels following the activation of the Gi-coupled hM4Di receptor.

Detailed Methodology (using a LANCE-based assay as an example):

-

Cell Culture: Culture HEK293 cells expressing the hM4Di receptor in a suitable medium.

-

Cell Plating: Resuspend the cells in a stimulation buffer and plate them into a 384-well white opaque plate at a density of 1,000-5,000 cells per well.

-

Compound Addition:

-

Prepare serial dilutions of C21.

-

Add the C21 dilutions to the cell plate.

-

-

Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin (typically 1-10 µM), to all wells except for the negative control. This is done to elevate the basal cAMP level, allowing for a measurable inhibition.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection:

-

Add the detection reagents (e.g., Eu-chelate labeled anti-cAMP antibody and Alexa Fluor 647-labeled cAMP) to the wells.

-

Incubate for 1-2 hours at room temperature in the dark.

-

-

Signal Measurement: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis:

-

Calculate the ratio of the acceptor signal (Alexa Fluor 647) to the donor signal (Europium).

-

Plot the signal ratio against the logarithm of the C21 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of C21 for a target receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the DREADD of interest (or wild-type receptor for off-target screening).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors).

-

Varying concentrations of unlabeled C21 (the competitor).

-

A high concentration of a known antagonist (e.g., atropine) to determine non-specific binding.

-

Vehicle control to determine total binding.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Allow the filters to dry.

-

Add a scintillation cocktail to each filter.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of C21 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the C21 concentration and fit the data to a one-site competition curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo DREADD Activation in Rodents

This protocol provides a general framework for activating DREADDs in vivo using C21. Specific parameters should be optimized for each experimental paradigm.

Detailed Methodology:

-

DREADD Expression:

-

Deliver a viral vector (e.g., AAV) encoding the hM3Dq or hM4Di DREADD into the target brain region of the animal (e.g., mouse or rat) via stereotaxic surgery.

-

Allow 3-6 weeks for viral expression to reach optimal levels and for the animal to recover from surgery.

-

-

Habituation: Habituate the animals to the experimental procedures, including handling and injections, to minimize stress-induced confounding effects.

-

C21 Administration:

-

Dissolve C21 in a suitable vehicle (e.g., saline with a small amount of DMSO, or a water-soluble salt of C21 in saline).

-

Administer C21 via intraperitoneal (i.p.) injection. Recommended starting doses are typically in the range of 0.1 - 1.0 mg/kg. Dose-response experiments are highly recommended to determine the optimal dose for the desired effect while minimizing potential off-target effects.

-

-

Behavioral or Physiological Readout:

-

Conduct the behavioral test or physiological recording at the appropriate time point after C21 administration, considering its pharmacokinetics. Peak brain concentrations are typically observed within 30-60 minutes post-injection.

-

-

Control Groups: It is critical to include the following control groups:

-

Animals expressing the DREADD and receiving a vehicle injection.

-

Animals not expressing the DREADD (e.g., expressing a fluorescent reporter protein instead) but receiving the C21 injection. This control is essential for identifying any off-target effects of C21.

-

-

Histological Verification: At the end of the experiment, perfuse the animals and perform immunohistochemistry to verify the correct targeting and expression of the DREADD construct.

Discussion of Off-Target Effects and In Vivo Considerations

While C21 is a valuable tool, it is crucial to be aware of potential limitations. Several studies have reported dose-dependent off-target effects. At higher concentrations, C21 can bind to and potentially antagonize other G protein-coupled receptors, including histamine, serotonin, and adrenergic receptors. Therefore, it is imperative to perform thorough dose-response studies and include the appropriate control groups in all in vivo experiments to ensure that the observed effects are due to the specific activation of the DREADD and not off-target pharmacology.

There is also some debate in the literature regarding the brain penetrance and in vivo potency of C21. While some studies report excellent brain penetrability and robust in vivo effects at low doses, others have suggested that its brain-to-plasma ratio is low and that higher doses are required for DREADD activation, which may also induce off-target effects. These discrepancies may arise from differences in experimental protocols, animal species, and the specific neuronal circuits being studied. Researchers should carefully consider these factors when designing and interpreting their experiments.

Conclusion

This compound is a potent and selective activator of hM3Dq and hM4Di DREADDs, offering a valuable alternative to CNO for chemogenetic studies. This guide provides the essential pharmacological data and detailed experimental protocols to aid researchers in the effective and rigorous application of this compound. By understanding its properties, signaling pathways, and potential limitations, scientists can leverage C21 to precisely dissect the function of specific cell populations and their roles in health and disease. As with any pharmacological tool, careful experimental design, including appropriate dose-response curves and control groups, is paramount for obtaining reliable and interpretable results.

References

Understanding the Selectivity of DREADD Agonist 21: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for remotely controlling cell signaling, neuronal activity, and behavior in a reversible manner.[1][2] The utility of this technology is critically dependent on the selectivity of the activating ligand for the engineered DREADD receptor over endogenous receptors. DREADD agonist 21 (also known as Compound 21 or C21) was developed as an alternative to the first-generation agonist, Clozapine-N-oxide (CNO), to address concerns about its potential back-metabolism to clozapine.[3][4] This guide provides a comprehensive technical overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

The following tables summarize the binding affinities and functional potencies of this compound at various DREADD and wild-type receptors. These data are crucial for designing experiments and interpreting results, particularly concerning potential off-target effects.

Table 1: Binding Affinities (Ki) of this compound at DREADD and Muscarinic Receptors

| Receptor | Agonist 21 (C21) pKi | Agonist 21 (C21) Ki (nM) | Clozapine pKi | Clozapine Ki (nM) | Reference |

| hM1Dq | 7.20 | ~63 | - | - | [5] |

| hM3Dq | - | 230 | - | 3.5 | |

| hM4Di | 6.75 | ~178 | - | - | |

| hM4Di | - | 91 | - | 2.8 | |

| Wild-type hM1 | 5.97 | ~1072 | - | - | |

| Wild-type hM4 | 5.44 | ~3631 | - | - |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Potency (EC50/pEC50) of this compound at DREADD Receptors

| Receptor | Assay Type | Agonist 21 (C21) pEC50 | Agonist 21 (C21) EC50 (nM) | Reference |

| hM1Dq | pERK | 6.54 | ~288 | |

| hM1Dq | - | 8.91 | ~1.23 | |

| hM3Dq | Calcium Mobilization (CHO cells) | 8.48 | 3.31 | |

| hM3Dq | - | - | 1.7 | |

| hM4Di | pERK | 7.77 | ~17 |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates a higher potency.

Table 3: Off-Target Binding Affinities (Ki) of this compound

| Receptor Family | Receptor Subtype | Agonist 21 (C21) Ki (nM) | Reference |

| Serotonin | 5-HT2A | 66 | |

| Serotonin | 5-HT2C | 170 | |

| Adrenergic | α1A | 280 | |

| Histamine | H1 | 6 |

These tables clearly indicate that while Agonist 21 is a potent agonist at muscarinic-based DREADDs, it also exhibits affinity for several endogenous receptors, most notably the histamine H1 receptor. This necessitates careful dose selection in in vivo studies to avoid off-target effects.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the selectivity of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]clozapine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the functional response of a cell upon receptor activation.

-

Calcium Mobilization Assay (for Gq-coupled DREADDs like hM3Dq):

-

Cell Culture: Cells (e.g., HEK-293 or CHO) are transiently or stably transfected with the DREADD receptor.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Application: this compound is added at various concentrations.

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a plate reader or microscope.

-

Data Analysis: The data are normalized and fitted to a dose-response curve to determine the EC50 value.

-

-

Phospho-ERK (pERK) Assay (for Gi and Gq-coupled DREADDs):

-

Cell Culture and Transfection: Similar to the calcium mobilization assay.

-

Serum Starvation: Cells are typically serum-starved for a period to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are treated with different concentrations of this compound for a specific duration.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting or ELISA: The levels of phosphorylated ERK and total ERK are measured using specific antibodies.

-

Data Analysis: The ratio of pERK to total ERK is calculated and plotted against the agonist concentration to determine the EC50.

-

In Vivo Electrophysiology and Behavioral Studies

These studies are crucial for assessing the on-target efficacy and potential off-target effects of this compound in a whole-animal context.

-

Animal Model: A Cre-driver animal line is typically used to drive the expression of the DREADD receptor in a specific cell population via stereotactic injection of a Cre-dependent viral vector (AAV). A control group expressing a fluorescent protein instead of the DREADD is essential.

-

This compound Administration: Agonist 21 is administered systemically (e.g., intraperitoneal injection) or locally. It is critical to test a range of doses to identify one that produces the desired on-target effect without causing off-target effects in control animals.

-

Electrophysiological Recording: In vivo electrophysiology can be used to measure changes in the firing rate of DREADD-expressing neurons following agonist administration.

-

Behavioral Testing: A variety of behavioral paradigms can be employed to assess the functional consequences of activating or inhibiting the targeted neural circuit. Comparing the behavioral outcomes in DREADD-expressing and control animals is crucial for attributing the effects to specific DREADD activation.

Mandatory Visualizations

Signaling Pathways of this compound

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Assessing Agonist Selectivity

Caption: Workflow for determining DREADD agonist selectivity.

Factors Determining the Selectivity of this compound

Caption: Key factors influencing agonist 21 selectivity.

Conclusion and Recommendations

This compound is a potent and effective activator of muscarinic-based DREADDs, offering a valuable alternative to CNO. However, it is not entirely devoid of off-target activity. Studies have demonstrated that at higher concentrations, Agonist 21 can interact with and potentially antagonize various endogenous GPCRs, including serotonergic, histaminergic, and adrenergic receptors. This can lead to confounding off-target effects in vivo, such as changes in neuronal activity and behavior in control animals that do not express DREADDs.

Therefore, for the rigorous application of DREADD technology using Agonist 21, the following are strongly recommended:

-

Thorough Dose-Response Studies: It is imperative to perform careful dose-response studies to identify the minimal effective dose that activates the DREADD of interest without producing off-target effects.

-

Appropriate Control Groups: The inclusion of control groups that receive the same dose of Agonist 21 but do not express the DREADD receptor is essential to distinguish between on-target and off-target effects.

-

Consideration of Biological Context: The selectivity of Agonist 21 can be influenced by factors such as the level of DREADD expression and the density of endogenous off-target receptors in the tissue of interest.

By adhering to these principles, researchers can confidently utilize this compound to selectively probe the function of specific cell populations and neural circuits, thereby advancing our understanding of complex biological processes.

References

- 1. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

DREADD Agonist 21: A Technical Guide to a CNO Alternative in Chemogenetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable tool in neuroscience and other fields for the precise control of cellular signaling. For years, Clozapine-N-oxide (CNO) has been the primary agonist for muscarinic-based DREADDs. However, the in vivo conversion of CNO to clozapine, a compound with its own psychoactive profile and off-target effects, has been a significant concern. This technical guide provides an in-depth overview of DREADD Agonist 21 (DA21), also known as Compound 21 (C21), a potent and selective alternative to CNO. We will delve into its mechanism of action, comparative quantitative data, detailed experimental protocols, and the signaling pathways it modulates, offering a comprehensive resource for researchers employing chemogenetic technologies.

Introduction to this compound (DA21)

DA21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine) is a powerful and specific agonist for the most commonly used muscarinic-based DREADDs, including the Gq-coupled (hM3Dq, hM1Dq) and Gi-coupled (hM4Di) receptors.[3][4] A key advantage of DA21 is its lack of metabolic conversion to clozapine, which mitigates the risk of off-target effects associated with CNO.[4] Furthermore, DA21 exhibits excellent brain penetrability and favorable pharmacokinetic properties, making it a reliable tool for in vivo studies.

Mechanism of Action

DA21 is a synthetic ligand designed to specifically bind to and activate mutated muscarinic acetylcholine receptors (DREADDs) that are otherwise insensitive to the endogenous ligand, acetylcholine. Upon binding, DA21 induces a conformational change in the DREADD, initiating downstream intracellular signaling cascades. The nature of this cascade is dependent on the G-protein to which the specific DREADD is coupled.

Signaling Pathways

The activation of DREADDs by DA21 triggers distinct signaling pathways depending on the G-protein coupling of the receptor:

-

Gq-DREADDs (e.g., hM3Dq, hM1Dq): Activation of Gq-coupled DREADDs by DA21 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade typically results in neuronal depolarization and increased firing rate.

-

Gi-DREADDs (e.g., hM4Di): When DA21 activates Gi-coupled DREADDs, the alpha subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). This pathway generally leads to neuronal hyperpolarization and a decrease in neuronal activity.

-

Gs-DREADDs (e.g., rM3Ds): Activation of Gs-coupled DREADDs by an appropriate agonist stimulates adenylyl cyclase, resulting in an increase in cAMP production and subsequent activation of PKA.

Below are Graphviz diagrams illustrating these signaling pathways.

Quantitative Data: DA21 vs. CNO and Other Agonists

The selection of a DREADD agonist should be guided by empirical data on potency, affinity, and pharmacokinetics. The following tables summarize key quantitative data for DA21 in comparison to CNO and other next-generation DREADD agonists.

Table 1: In Vitro Potency (EC50) of DREADD Agonists (nM)

| Agonist | hM3Dq (Gq) | hM4Di (Gi) |

| This compound (DA21) | ~1.7 | - |

| Clozapine-N-oxide (CNO) | ~6.0 - 8.1 | - |

| JHU37160 | 18.5 | 0.2 |

| Perlapine | 2.8 | - |

Lower EC50 values indicate higher potency. Data for hM4Di was not consistently available for all agonists in the reviewed literature.

Table 2: In Vitro Affinity (Ki) of DREADD Agonists (nM)

| Agonist | hM3Dq (Gq) | hM4Di (Gi) |

| JHU37160 | 1.9 | 3.6 |

Lower Ki values indicate higher affinity. Data for DA21, CNO, and Perlapine were not consistently available in the reviewed literature.

Table 3: Pharmacokinetic Properties of DA21 and CNO

| Parameter | This compound (DA21) | Clozapine-N-oxide (CNO) |

| Metabolism to Clozapine | No | Yes |

| Brain Penetrability | Excellent | Poor |

| Peak Plasma Concentration (5 mg/kg, i.p.) | ~1150 ng/mL (4.12 µM) | - |

| Peak Brain Concentration (5 mg/kg, i.p.) | ~579 ng/mL (2 µM) | Not detected |

| Plasma Protein Binding | 95.1% | - |

| Brain Protein Binding | 95% | - |

Experimental Protocols

Rigorous and well-controlled experimental design is critical for the successful application of DREADD technology. Below are generalized protocols for in vitro and in vivo experiments using DA21.

In Vitro DREADD Activation Assay (Calcium Mobilization for Gq-DREADDs)

This protocol describes a common method to assess the activation of Gq-coupled DREADDs.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or CHO) in the appropriate growth medium.

-

Transfect the cells with a plasmid encoding the Gq-DREADD of interest (e.g., hM3Dq). Co-transfection with a genetically encoded calcium indicator (e.g., GCaMP) can be performed.

-

-

Cell Plating:

-

Plate the transfected cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Calcium Indicator Loading:

-

If a calcium indicator was not co-transfected, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) following the manufacturer's protocol.

-

-

Agonist Preparation:

-

Prepare a stock solution of DA21 in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the DA21 stock solution in a physiological buffer to generate a range of concentrations for the dose-response curve.

-

-

Assay and Data Acquisition:

-

Use a fluorescence plate reader to measure the baseline fluorescence of the cells in each well.

-

Add the different concentrations of DA21 to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the peak change in fluorescence against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In Vivo DREADD Activation in Rodents

This protocol provides a general workflow for in vivo chemogenetic experiments.

-

DREADD Expression:

-

Deliver an adeno-associated virus (AAV) vector encoding the DREADD of interest into the target brain region of the animal via stereotaxic surgery.

-

Allow for a sufficient period (typically 3-4 weeks) for viral expression and recovery from surgery.

-

-

Habituation:

-

Habituate the animals to the experimental setup and procedures to minimize stress-induced artifacts.

-

-

Agonist Administration:

-

Dissolve DA21 in a suitable vehicle (e.g., saline, or DMSO followed by dilution in saline).

-

Administer DA21 via the desired route (e.g., intraperitoneal injection). Doses should be determined based on pilot studies, but a starting range of 0.3-1 mg/kg is often effective in mice.

-

-

Behavioral Testing:

-

Conduct the behavioral paradigm at a time point that aligns with the known pharmacokinetics of DA21.

-

-

Control Groups:

-

It is imperative to include appropriate control groups:

-

Animals expressing the DREADD and receiving a vehicle injection.

-

Animals not expressing the DREADD but receiving DA21 (to control for off-target effects).

-

Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving DA21.

-

-

-

Histological Verification:

-

At the end of the experiment, perfuse the animals and collect the brain tissue.

-

Perform immunohistochemistry to confirm the correct targeting and expression of the DREADD construct.

-

Off-Target Effects and Considerations

While DA21 represents a significant improvement over CNO, it is not entirely devoid of potential off-target effects, especially at higher concentrations. Studies have shown that at higher doses (e.g., 1 mg/kg in rats), DA21 can have effects in animals not expressing DREADDs. Therefore, it is crucial to perform dose-response studies to identify the optimal concentration that elicits the desired DREADD-mediated effect without causing off-target responses. The inclusion of the proper control groups, as outlined in the experimental protocols, is essential for the accurate interpretation of results.

Conclusion and Recommendations

This compound is a potent, selective, and brain-penetrant agonist for muscarinic-based DREADDs that offers a superior alternative to CNO for many chemogenetic applications. Its primary advantage lies in its lack of conversion to clozapine, thereby reducing the potential for confounding off-target effects. However, researchers must remain vigilant about potential dose-dependent off-target effects of DA21 itself and should always include rigorous control groups in their experimental designs. By carefully considering the quantitative data and adhering to sound experimental protocols, DA21 can be a powerful tool to dissect the complexities of cellular signaling and its role in health and disease.

References

DREADD Agonist 21: A Technical Guide to Bioavailability and Brain Penetrability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for the remote manipulation of neuronal activity. The efficacy of this system hinges on the pharmacokinetic and pharmacodynamic properties of the activating ligand. DREADD agonist 21 (C21), also known as Compound 21, has emerged as a promising alternative to the first-generation agonist Clozapine-N-oxide (CNO), primarily due to concerns about CNO's metabolic conversion to clozapine and its limited brain penetrability.[1][2][3] This technical guide provides a comprehensive overview of the bioavailability and brain penetrability of this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Pharmacokinetic Data

This compound (11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine) is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. It exhibits excellent bioavailability, favorable pharmacokinetic properties, and robust brain penetrability, making it a suitable candidate for in vivo studies.

Table 1: In Vitro Potency of this compound (C21)

| Receptor | Assay | pEC50 |

| hM1Dq | - | 8.91 |

| hM3Dq | - | 8.48 |

| hM4Di | - | 7.77 |

Data sourced from Thompson et al., 2018.

Table 2: Pharmacokinetic Profile of this compound (C21) in Mice

| Administration Route | Dose (mg/kg) | Time Point | Plasma Concentration (nM) | Brain Concentration (nM) | CSF Concentration (nM) |

| Intraperitoneal (i.p.) | 1.0 | 15 min | 344 | 2063 | 1.9 |

| Intraperitoneal (i.p.) | 3.5 | 30-60 min | - | Rapidly Diminishes | - |

| Intraperitoneal (i.p.) | 3.0 | ~1 hour | - | Lasting Presence | - |

Data compiled from Jendryka et al., 2019 and other sources.

Note: C21 has been shown to have superior brain penetration and a longer-lasting presence in the brain compared to CNO. However, some studies suggest C21 exhibits poor brain penetrance with low brain/serum ratios in both mice and macaques.

Signaling Pathways

This compound activates specific G protein-coupled receptor (GPCR) signaling cascades depending on the DREADD subtype expressed in the target cells.

Gq-Coupled DREADD (hM3Dq) Signaling

Activation of the hM3Dq receptor by C21 initiates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased neuronal activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of DREADD Agonist 21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of DREADD agonist 21 (C21), also known as Compound 21. It is intended to serve as a comprehensive resource for researchers utilizing this next-generation chemogenetic actuator. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the associated signaling pathways and workflows.

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for remotely controlling cell signaling, neuronal activity, and behavior.[1][2] this compound (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][3][4]diazepine, has emerged as a potent and selective agonist for muscarinic-based DREADDs.[3] It offers an alternative to the first-generation agonist Clozapine-N-Oxide (CNO), particularly in studies where the metabolic conversion of CNO to clozapine is a concern. This guide focuses on the in vitro properties of C21, providing a foundation for its effective implementation in experimental designs.

Quantitative Pharmacological Data

The in vitro efficacy of C21 has been quantified across various assays, demonstrating its high potency and selectivity for engineered muscarinic DREADD receptors. The following tables summarize the key pharmacological parameters.

Table 1: Binding Affinity and Potency of this compound at Excitatory DREADDs

| Receptor | Assay Type | Parameter | Value | Reference |

| hM1Dq | IP1 Accumulation | pEC50 | 8.91 | |

| hM3Dq | Calcium Mobilization | EC50 | 1.7 nM | |

| hM1Dq | pERK1/2 Activation | - | Potent Agonist |

Table 2: Binding Affinity and Potency of this compound at Inhibitory DREADDs

| Receptor | Assay Type | Parameter | Value | Reference |

| hM4Di | Inhibition of cAMP production | pEC50 | 7.77 | |

| hM4Di | pERK1/2 Activation | - | Potent Agonist |

Table 3: Comparative Potency of C21 and CNO at hM3Dq

| Agonist | Assay Type | Parameter | Value | Reference |

| C21 | Calcium Mobilization | EC50 | 1.7 nM | |

| CNO | Calcium Mobilization | EC50 | 6.0 nM |

Signaling Pathways

C21 activates distinct intracellular signaling cascades depending on the G-protein coupling of the specific DREADD receptor.

Gq-Coupled DREADD (hM1Dq, hM3Dq) Signaling

Activation of Gq-coupled DREADDs by C21 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gi-Coupled DREADD (hM4Di) Signaling

Upon binding of C21 to Gi-coupled DREADDs, the inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Detailed below are generalized methodologies for key in vitro assays used to characterize the activity of C21.

Inositol Monophosphate (IP1) Accumulation Assay (for Gq-DREADDs)

This assay measures the accumulation of IP1, a downstream metabolite of IP3, as an indicator of Gq pathway activation.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293) expressing the Gq-coupled DREADD of interest.

-

Plate the cells in an appropriate format (e.g., 96-well plate) and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of C21 in a stimulation buffer containing an IP1 accumulation blocker like LiCl.

-

Remove the culture medium from the cells and add the C21 dilutions.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen IP1 detection kit (e.g., HTRF-based kits).

-

Add the detection reagents to the cell lysate.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

-

Plot the IP1 accumulation against the log concentration of C21 and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

cAMP Production Inhibition Assay (for Gi-DREADDs)

This assay measures the ability of C21 to inhibit the production of cAMP, typically stimulated by an adenylyl cyclase activator like forskolin.

Methodology:

-

Cell Culture and Plating:

-

Culture a cell line (e.g., CHO-K1) stably expressing the Gi-coupled DREADD.

-

Plate the cells and allow them to grow to a suitable confluency.

-

-

Agonist and Stimulator Addition:

-

Prepare serial dilutions of C21.

-

Pre-incubate the cells with the C21 dilutions for a short period.

-

Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin or isoproterenol) to all wells except the negative control.

-

Incubate for a defined time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., LANCE-based or HTRF-based cAMP assays).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of C21.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Phospho-ERK1/2 (pERK1/2) Activation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of both Gq and Gi signaling pathways.

Methodology:

-

Cell Culture and Serum Starvation:

-

Plate DREADD-expressing cells.

-

Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

-

Agonist Stimulation:

-

Treat the cells with various concentrations of C21 for a short duration (e.g., 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of each lysate.

-

-

pERK1/2 Detection:

-

Detect the levels of phosphorylated ERK1/2 and total ERK1/2 using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

Normalize the pERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized pERK1/2 levels against the C21 concentration to generate a dose-response curve.

-

Off-Target Considerations

While C21 is highly selective for muscarinic DREADDs, it is important to note that at higher concentrations, it may exhibit weak to moderate binding affinity at a range of wild-type G protein-coupled receptors (GPCRs). Therefore, it is crucial to perform appropriate control experiments, including using DREADD-free cells or animals treated with C21, to rule out potential off-target effects. Recent studies have shown that C21 can have dose-dependent off-target effects in vivo, such as inducing diuresis. Careful dose-response studies are essential to determine the optimal concentration that selectively activates DREADDs without engaging endogenous receptors.

Conclusion

This compound is a valuable tool in the field of chemogenetics, offering high potency and selectivity for muscarinic-based DREADDs. A thorough in vitro characterization, as outlined in this guide, is a critical first step for any researcher planning to use C21. By understanding its pharmacological properties and employing rigorous experimental protocols, scientists can confidently utilize C21 to dissect complex biological processes with precision.

References

DREADD Agonist 21: A Technical Guide for Neuroscience Research

An In-depth Examination of a Novel Chemogenetic Actuator for Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable technology in neuroscience, offering precise spatiotemporal control over neuronal activity and signaling pathways. This has revolutionized the study of neural circuits and their roles in behavior and disease. For years, Clozapine-N-oxide (CNO) was the primary actuator for the most commonly used muscarinic-based DREADDs. However, concerns regarding its metabolic conversion to clozapine, a compound with its own psychoactive profile, prompted the development of alternative agonists. DREADD Agonist 21 (C21), chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, has emerged as a potent and selective alternative, exhibiting favorable pharmacokinetic properties and a reduced risk of off-target effects associated with CNO metabolism.[1][3]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action

C21 is a potent agonist for muscarinic-based DREADDs, which are modified G-protein coupled receptors (GPCRs) that are insensitive to the endogenous ligand acetylcholine.[3] The most widely used variants are hM3Dq, which couples to the Gq signaling pathway to induce neuronal excitation, and hM4Di, which couples to the Gi pathway to mediate neuronal inhibition. C21 has demonstrated high potency and selectivity for both of these receptors. A key advantage of C21 is its excellent bioavailability and brain penetrability, coupled with the fact that it does not undergo metabolic conversion to clozapine, thus offering a cleaner pharmacological tool for in vivo studies.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the in vitro binding affinities and potencies of C21 for various DREADD and wild-type receptors, as well as its pharmacokinetic properties in rodents. This data is crucial for experimental design, particularly for determining appropriate in vivo concentrations that maximize DREADD activation while minimizing potential off-target effects.

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound (C21)

| Receptor | Parameter | Value | Reference |

| hM3Dq | pEC50 (Calcium Mobilization) | 8.48 ± 0.05 | |

| EC50 | 1.7 nM | ||

| hM1Dq | pKi | 7.20 | |

| pEC50 (pERK) | 8.91 | ||

| hM4Di | pKi | 6.75 | |

| pEC50 (pERK) | 7.77 | ||

| Wild-Type hM1 | pKi | 5.97 | |

| Wild-Type hM4 | pKi | 5.44 |

Note: pKi is the negative logarithm of the inhibitor constant (Ki), indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency.

Table 2: Pharmacokinetic Properties of this compound (C21) in Mice

| Parameter | Route | Dose | Time Point | Plasma Concentration | Brain Concentration | Reference |